molecular formula C18H16O2 B13147032 1-Butylanthracene-9,10-dione CAS No. 56854-76-3

1-Butylanthracene-9,10-dione

Katalognummer: B13147032
CAS-Nummer: 56854-76-3
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: BVEIKFLZWBDLJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The structure of this compound consists of an anthracene backbone with a butyl group attached at the first position and two ketone groups at the ninth and tenth positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. Post-reaction, the product is purified through recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming hydroxyanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Butylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Wirkmechanismus

The mechanism of action of 1-Butylanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Anthracene-9,10-dione: Lacks the butyl group, making it less hydrophobic.

    1-Methylanthracene-9,10-dione: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.

    1-Phenylanthracene-9,10-dione: Has a phenyl group, altering its electronic properties and interactions.

Uniqueness: 1-Butylanthracene-9,10-dione is unique due to its butyl group, which enhances its hydrophobicity and affects its reactivity. This makes it suitable for specific applications where increased hydrophobicity and altered reactivity are desired.

Eigenschaften

CAS-Nummer

56854-76-3

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

1-butylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h4-6,8-11H,2-3,7H2,1H3

InChI-Schlüssel

BVEIKFLZWBDLJG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.